molecular formula C6H4BrClIN B15292136 5-Bromo-2-chloro-4-iodoaniline

5-Bromo-2-chloro-4-iodoaniline

Cat. No.: B15292136
M. Wt: 332.36 g/mol
InChI Key: NYVVXESTQGSPNM-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Anilines as Strategic Synthetic Intermediates in Chemical Research

Polyhalogenated anilines are of paramount importance in chemical research, primarily due to their role as strategic synthetic intermediates. The presence of multiple halogen atoms, often with differing reactivity, allows for selective and sequential functionalization through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govuva.nl This regioselective functionalization is a powerful tool for the synthesis of complex, highly substituted aromatic systems that are often found in pharmaceuticals, agrochemicals, and functional materials. nih.govcresset-group.com The differential reactivity of C-Br, C-Cl, and C-I bonds is a key feature, enabling chemists to orchestrate a series of transformations with high precision. nih.gov For instance, the more reactive C-I bond can be selectively targeted for a cross-coupling reaction, leaving the C-Br and C-Cl bonds intact for subsequent modifications. This orthogonal reactivity is a significant advantage in multi-step synthetic sequences. nih.gov

Contextualizing 5-Bromo-2-chloro-4-iodoaniline within Diverse Halogenated Aromatic Scaffolds

This compound, with its distinct arrangement of bromine, chlorine, and iodine atoms on the aniline (B41778) scaffold, represents a highly functionalized and versatile building block. synblock.comaromsyn.com The presence of three different halogens offers a rich tapestry of synthetic possibilities, allowing for a programmed, stepwise introduction of various substituents. This positions the compound as a valuable precursor for the synthesis of polysubstituted anilines and their derivatives, which are important pharmacophores in medicinal chemistry. nih.govcresset-group.com The unique substitution pattern of this compound, with halogens at the 2, 4, and 5 positions and an amino group at the 1 position, provides a scaffold with a specific electronic and steric environment, influencing its reactivity and potential applications in the synthesis of targeted molecular architectures.

Scope and Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted to fully elucidate its synthetic potential. The primary research objectives would include:

Development of efficient and scalable synthetic protocols for the preparation and purification of this compound.

Thorough characterization of its physicochemical and spectroscopic properties to establish a complete data profile.

Systematic exploration of its reactivity , with a focus on regioselective cross-coupling reactions to understand the differential reactivity of the C-I, C-Br, and C-Cl bonds.

Demonstration of its utility as a strategic intermediate in the synthesis of complex, value-added molecules, such as pharmaceutical precursors or novel organic materials.

By achieving these objectives, a deeper understanding of the chemical behavior of this polyhalogenated aniline can be established, paving the way for its broader application in organic synthesis.

Physicochemical and Spectroscopic Data of this compound

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, data from chemical suppliers and databases provide some key information. Its CAS number is confirmed as 1263376-97-1. synblock.comaromsyn.combldpharm.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1263376-97-1 synblock.comaromsyn.combldpharm.com
Molecular Formula C₆H₄BrClIN synblock.comaromsyn.com
Molecular Weight 332.36 g/mol synblock.comaromsyn.com

Note: This table is based on data available from chemical suppliers and may not be from peer-reviewed sources.

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a full, experimentally validated dataset is not publicly available in research literature, suppliers often provide basic spectral information. For a comprehensive understanding, experimental determination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data would be a key research objective. For context, the related compound 5-bromo-2-iodoaniline (B1340423) exhibits characteristic signals in its ¹H NMR spectrum in DMSO-d6 at δ 7.43 (d, J = 8.2 Hz, 1H), 6.89 (d, J = 2.0 Hz, 1H), and 6.45 (dd, J = 2.0, 8.2 Hz, 1H) ppm, with the amino protons appearing as a singlet at 5.47 ppm. chemicalbook.com Its ES-LCMS shows signals at m/z 298.0 and 300.0 [M+H]⁺, corresponding to the bromine isotopes. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

5-bromo-2-chloro-4-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2

InChI Key

NYVVXESTQGSPNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Iodoaniline

Regioselective Direct Halogenation Strategies on Aniline (B41778) Derivatives

Direct halogenation of aniline and its derivatives can be a complex undertaking due to the high reactivity of the aromatic ring, which often leads to multiple substitutions and a mixture of isomers. nih.govlibretexts.orgbyjus.comallen.in However, with controlled conditions and specific reagents, a degree of regioselectivity can be achieved.

Controlled Bromination Techniques for Aromatic Rings

The amino group of aniline is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution, particularly at the ortho and para positions. byjus.comchemistrysteps.com Direct bromination of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. byjus.comallen.in To achieve selective monobromination, the activating effect of the amino group must be attenuated. This is commonly done by acetylation to form acetanilide, which is less reactive and allows for more controlled bromination, primarily at the para position. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the amide yields the monobrominated aniline. Various brominating agents and catalysts have been explored to enhance regioselectivity, including the use of N-bromosuccinimide (NBS) with silica (B1680970) gel or the use of zeolites to favor para-bromination. nih.gov

Directed Chlorination Protocols

Similar to bromination, direct chlorination of aniline is challenging to control. nih.gov The use of reagents like sulfuryl chloride or N-chlorosuccinimide can lead to a mixture of chlorinated products. nih.govrsc.org Research has shown that using copper(II) chloride in an ionic liquid can achieve high yield and regioselectivity for para-chlorination of unprotected anilines under mild conditions. nih.gov For ortho-selective chlorination, organocatalytic methods using secondary amines and sulfuryl chloride have been developed. rsc.org Another approach involves the temporary oxidation of N,N-dialkylanilines to their N-oxides, which upon treatment with thionyl chloride, can selectively yield 2-chloro-N,N-dialkylanilines. nih.gov

Selective Iodination Pathways for Aromatic Substrates

Iodination of aromatic compounds is generally less vigorous than chlorination or bromination. msu.edu However, the electrophilicity of iodine often needs to be enhanced. acs.org This can be achieved using oxidizing agents or by using more reactive iodine sources like iodine monochloride (ICl), which is effective for iodinating moderately activated aromatic rings. libretexts.orgmsu.edu For highly activated substrates like aniline, direct iodination can occur. msu.edu Organocatalytic methods using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst have been shown to be highly regioselective. organic-chemistry.org Another green approach involves the in-situ generation of iodine from potassium iodide and potassium iodate (B108269) in the presence of an acid. researchgate.net

Multi-Step Synthesis from Accessible Precursor Anilines

Due to the challenges in controlling direct halogenation to produce a specific tri-substituted pattern like in 5-bromo-2-chloro-4-iodoaniline, multi-step synthetic sequences are often the more practical and reliable approach. uva.nllibretexts.org

Sequential Halogenation Procedures and Optimization

A common strategy involves the sequential introduction of halogens onto a simpler aniline precursor. The order of these halogenation steps is crucial and is dictated by the directing effects of the substituents already present on the ring. For instance, starting with an aniline derivative, one might first introduce a halogen that directs the subsequent halogenations to the desired positions. The reactivity of the aniline may need to be modulated at different stages, for example, through protection of the amino group as an acetamide (B32628) to control the position of the next incoming halogen. libretexts.orgchemistrysteps.com The synthesis of a related compound, 1-bromo-3-chloro-5-iodobenzene, was achieved through the deamination of 4-bromo-2-chloro-6-iodoaniline, highlighting a potential precursor for the target molecule. acs.org

Ortho-Directed Metalation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regiocontrol. wikipedia.org

For aniline derivatives, the amino group itself is too acidic and reacts with the organolithium reagent. Therefore, it must first be protected with a suitable DMG. Common protecting groups that also serve as effective DMGs include amides (e.g., pivaloyl) and carbamates. uwindsor.caacs.org The N-pivaloyl group, for instance, is an effective DMG for the ortho-lithiation of anilines. acs.org

A one-pot method for the ortho-functionalization of aniline derivatives proceeds through the formation of a transient, sterically hindered N,N-dialkyl-N'-aryl urea (B33335). This labile urea acts as a synthetic equivalent of a 2-lithio-phenylisocyanate intermediate. The process involves the in-situ generation of the urea, which then undergoes selective ortho-metalation. Quenching this intermediate with a halogen source, such as hexachloroethane (B51795) (for chlorination), iodine, or 1,2-dibromo-1,1,2,2-tetrafluoroethane (for bromination), introduces the halogen at the ortho position. organic-chemistry.org This method allows for the introduction of various halogens and other functional groups. organic-chemistry.org

Table 1: Examples of Electrophiles and Solvents in Ortho-Directed Metalation of Protected Anilines

Directing GroupBaseElectrophile (Halogen Source)SolventReference
N-Pivaloyls-BuLi/TMEDAI₂THF acs.org
Transient Urean-BuLiC₂Cl₆THF organic-chemistry.org
Transient Urean-BuLiI₂THF organic-chemistry.org

This table is illustrative and based on general findings in the cited literature.

The efficiency of the DoM reaction is influenced by factors such as the choice of base, solvent, temperature, and the nature of the electrophile. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the reaction. baranlab.org

Transition-Metal-Catalyzed Approaches to C-Halogen Bond Formation

Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have become indispensable tools for the synthesis of aryl halides. nih.gov These methods offer alternatives to classical approaches, often with higher selectivity and functional group tolerance. nih.gov Palladium and copper are the most extensively studied metals for catalyzing the formation of carbon-halogen bonds on aromatic rings.

Palladium catalysis is a versatile method for C-H functionalization, including halogenation. nih.gov However, the direct ortho-halogenation of unprotected anilines using palladium catalysis is challenging due to the potential for competitive N-arylation (Buchwald-Hartwig amination). nih.gov To circumvent this, the aniline's amino group is often protected or modified with a directing group.

Palladium(II)-catalyzed C-H halogenation of anilides has been reported under mild conditions. nih.gov For instance, the use of a palladium catalyst allows for the ortho-halogenation of anilides with N-halosuccinimides (NXS) as the halogen source. nih.gov Similarly, the cyano group can act as a directing group for the palladium-catalyzed ortho-halogenation of arylnitriles, providing access to halogenated precursors that could potentially be converted to anilines. acs.org

While ortho-halogenation is common, palladium catalysis has also enabled the more challenging meta-C-H halogenation of aniline derivatives. nih.gov These reactions often employ a directing group to first achieve ortho-C-H activation, followed by a relay strategy to functionalize the meta-position. nih.gov For example, using a specific directing group and N-bromophthalimide (NBP) as the bromine source, meta-bromination of aniline derivatives can be achieved, overcoming the intrinsic ortho/para selectivity of electrophilic bromination. nih.gov

Table 2: Palladium-Catalyzed Halogenation of Aniline Derivatives

Substrate TypeDirecting GroupHalogen SourceCatalyst SystemPosition SelectivityReference
AnilideAmideN-halosuccinimide (NXS)Palladium(II) complexortho nih.gov
ArylnitrileCyanoNXSPd(OAc)₂ortho acs.org
Aniline DerivativeAcrylamideN-bromophthalimide (NBP)Pd(OAc)₂meta nih.gov

This table summarizes general findings for palladium-catalyzed halogenation of aniline-related structures.

Copper catalysts offer a cost-effective and efficient alternative to palladium for C-H halogenation reactions. nih.govbeilstein-journals.org Copper-catalyzed methods for the ortho-halogenation of anilines typically rely on the use of a directing group to achieve high regioselectivity. beilstein-journals.orgrsc.org

A practical approach involves the use of a removable N-(2-pyridyl)sulfonyl directing group on the aniline. nih.govbeilstein-journals.org In the presence of a copper(II) halide catalyst and an N-halosuccinimide (NXS) under aerobic conditions, a range of ortho-chloro and ortho-bromo anilines can be synthesized efficiently. nih.govbeilstein-journals.org The directing group can subsequently be removed under mild conditions using magnesium in methanol. beilstein-journals.org Another effective removable auxiliary is 2-(pyridine-2-yl)isopropylamine (PIP), which directs the copper-catalyzed ortho-halogenation (chlorination, bromination, and iodination) of various arenes, including aniline derivatives. nih.gov

The reaction conditions for copper-catalyzed halogenation are generally mild, and these methods exhibit good functional group tolerance. rsc.org The proposed mechanism often involves a single-electron transfer (SET) pathway. acs.org

Table 3: Copper-Catalyzed Ortho-Halogenation of Protected Anilines

Directing GroupCatalystHalogen SourceSolventKey FeaturesReference
N-(2-pyridyl)sulfonylCuBr or CuClNBS or NCS1,2-DichloroethaneAerobic conditions, removable DG nih.govbeilstein-journals.org
PIP-amideCuBr·SMe₂NBSDioxaneBroad substrate scope, removable DG nih.gov
PicolinamideCu(OAc)₂N/A (amination study)DioxaneRoom temperature, removable DG acs.org

This table highlights key aspects of copper-catalyzed ortho-functionalization of aniline derivatives based on the cited literature.

Principles of Green Chemistry in the Synthesis of Halogenated Anilines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgajrconline.org The synthesis of halogenated anilines, which are important industrial intermediates, can be made more sustainable by applying these principles.

Key green chemistry principles relevant to the synthesis of compounds like this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation reactions are inherently more atom-economical than classical methods that require stoichiometric reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The transition-metal-catalyzed halogenations described in sections 2.3.1 and 2.3.2 are prime examples, where small amounts of palladium or copper can facilitate the transformation, reducing waste compared to stoichiometric halogenating agents.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible as it requires additional reagents and generates waste. acs.org While many selective halogenations of anilines require directing/protecting groups, the development of methods that can use unprotected anilines or employ easily removable directing groups is a key green objective. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. youtube.com Research into using greener solvents like water, ethanol, or even solvent-free conditions for halogenation reactions is an active area. rsc.org

Designing Safer Chemicals: Chemical products should be designed to be effective yet have minimal toxicity. While halogenated compounds can be persistent and toxic, understanding their environmental fate and designing biodegradable alternatives is a long-term goal of green chemistry. nih.gov The use of less toxic halogen sources, such as potassium halides instead of elemental halogens, contributes to safer processes. rsc.org

An example of a greener approach to halogenation is the use of a graphene oxide carbocatalyst with potassium halides as the halogen source and oxone as a green oxidant in methanol. rsc.org This metal-free system is recyclable and represents a more environmentally benign protocol for the halogenation of aromatic compounds. rsc.org

Reactivity and Mechanistic Studies of 5 Bromo 2 Chloro 4 Iodoaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. In the case of 5-Bromo-2-chloro-4-iodoaniline, the regiochemical outcome of such reactions is dictated by the combined directing effects of its four substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para- director due to its ability to donate electron density to the ring via resonance. wikipedia.orglkouniv.ac.in This significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. chemistrysteps.com

Halogen Groups (-Cl, -Br, -I): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are also ortho-, para- directors because of their ability to donate lone-pair electrons through resonance, which helps stabilize the cationic intermediate (sigma complex) formed during the reaction. wikipedia.orglkouniv.ac.in

In this compound, the positions ortho and para to the strongly activating amino group are already substituted. The only available position for substitution is C6, which is meta to the amino group and ortho to the chloro substituent.

Chemical structure of this compound with numbered positions

Figure 1. Structure of this compound.

Nucleophilic Aromatic Substitution (SNAr) Potential at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is treated with a strong nucleophile. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. wikipedia.org These EWGs are crucial for stabilizing the negative charge of the intermediate.

The this compound molecule lacks strong EWGs. The substituents present are an electron-donating amino group and weakly deactivating halogens. Consequently, the aromatic ring is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. The high kinetic barrier associated with the formation of the dearomatized anionic intermediate prevents the reaction from proceeding efficiently. nih.gov

While the leaving group ability in SNAr reactions follows the trend F > Cl > Br > I (reflecting the rate-determining nucleophilic attack step, which is facilitated by a more electronegative halogen), this factor is secondary to the requirement for ring activation. Without potent electron-withdrawing groups, the potential for displacing the chloro, bromo, or iodo substituents on this compound via a conventional SNAr mechanism is exceptionally low.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key to their synthetic utility lies in the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise functionalization. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and the reactivity of the C-X bond generally follows the order: C-I > C-Br >> C-Cl . wikipedia.orgmdpi.com This predictable reactivity hierarchy enables chemoselective cross-coupling reactions.

Suzuki-Miyaura Coupling Chemistry and its Applications

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a versatile method for forming C-C bonds. nih.gov The established reactivity trend (C-I > C-Br >> C-Cl) allows for the selective coupling at the C4-iodo position of this compound while preserving the bromo and chloro substituents for subsequent transformations. wikipedia.orgmdpi.comlibretexts.org By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, chemists can achieve high yields of the mono-arylated product.

Below is a table of representative conditions that would favor selective Suzuki-Miyaura coupling at the aryl iodide position in a polyhalogenated aromatic compound.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80

This interactive table is based on typical conditions reported for selective Suzuki-Miyaura couplings of polyhalogenated arenes. nih.gov

Sonogashira Coupling Strategies and Derivatization

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is highly valued for synthesizing arylalkynes and conjugated enynes.

Similar to the Suzuki coupling, the Sonogashira reaction exhibits excellent chemoselectivity based on the identity of the halogen. The reaction occurs preferentially at the most reactive C-I bond. libretexts.orgrsc.org This allows for the selective introduction of an alkynyl group at the C4 position of this compound. Mild reaction conditions, often at room temperature, are sufficient to couple various alkynes with the aryl iodide, leaving the C-Br and C-Cl bonds untouched for further functionalization. nih.gov

The table below outlines typical conditions for achieving selective Sonogashira coupling at an aryl iodide in the presence of less reactive aryl halides.

CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.
Pd(OAc)₂CuIPiperidineDMF60
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSORoom Temp.

This interactive table is based on conditions used for selective and copper-free Sonogashira couplings. libretexts.orgnih.gov

Heck Coupling Reactivity with this compound

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The regioselectivity and efficiency of the Heck reaction are also governed by the reactivity of the carbon-halogen bond, following the same C-I > C-Br > C-Cl trend. buecher.delibretexts.org

For this compound, the Heck reaction would be expected to proceed selectively at the C4-iodo position. This allows for the vinylation of the molecule, introducing a new alkene functionality while retaining the other halogen atoms. The choice of catalyst, base, and solvent system can be optimized to ensure high selectivity and yield for the mono-coupled product.

Stille Coupling Applications

The Stille coupling reaction creates a C-C bond by reacting an organostannane (organotin) reagent with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. researchgate.net The reaction is also highly chemoselective, enabling precise modifications of polyhalogenated substrates. nih.gov

Consistent with other palladium-catalyzed cross-couplings, the Stille reaction on this compound would occur with high selectivity at the C-I bond. nih.gov This provides a reliable method to introduce various organic groups (aryl, vinyl, alkynyl) at the C4 position.

The following table presents representative conditions for a chemoselective Stille coupling reaction.

CatalystLigandAdditiveSolventTemperature (°C)
Pd(PPh₃)₄-LiClToluene100
Pd₂(dba)₃P(2-furyl)₃-THF50
PdCl₂(PPh₃)₂-CuINMP80

This interactive table is based on general conditions for chemoselective Stille couplings of aryl halides. acs.org

Buchwald-Hartwig Amination Reactions and C–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org In the context of a polyhalogenated substrate like this compound, the reaction offers a pathway to complex aryl amines, but its outcome is dictated by the differential reactivity of the three distinct carbon-halogen bonds.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. wikipedia.org

For this compound, the chemo- and regioselectivity of the Buchwald-Hartwig amination are governed by the relative bond strengths of the C–I, C–Br, and C–Cl bonds. The order of reactivity for oxidative addition to palladium(0) is typically C–I > C–Br > C–Cl. This predictable reactivity hierarchy allows for selective functionalization of the molecule. Under carefully controlled conditions (e.g., choice of catalyst, ligand, temperature, and reaction time), it is possible to selectively couple an amine at the C-4 position (iodo group) while leaving the bromo and chloro substituents intact.

Several generations of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to improve the efficiency and scope of the reaction. wikipedia.org The choice of ligand is crucial; for instance, bidentate phosphine ligands like BINAP and DPPF were early developments that provided reliable coupling for aryl iodides. wikipedia.org More advanced, bulky monophosphine ligands often provide higher catalytic activity, allowing for the coupling of less reactive aryl chlorides.

Parameter Influence on Buchwald-Hartwig Amination of this compound
Halogen Reactivity C-I > C-Br > C-Cl. Selective C-N coupling at the C-I bond is expected under mild conditions.
Catalyst System A Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a phosphine ligand is typically used.
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos) are effective. chemrxiv.org Ligand choice influences reactivity and selectivity.
Base A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, LiHMDS) is required for deprotonation of the amine. libretexts.org
Solvent Aprotic polar solvents such as toluene, dioxane, or THF are commonly employed. libretexts.org

Reactivity of the Amino Group in Derivatization

The amino group of this compound is a versatile functional handle for a variety of derivatization reactions. Although the electronic properties of the aniline (B41778) ring are significantly influenced by the three deactivating halogen substituents, the nucleophilic character of the nitrogen atom allows it to participate in numerous transformations.

The amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base (e.g., pyridine) yields sulfonamides. These reactions are typically high-yielding and serve to protect the amino group, modify the electronic properties of the molecule, or introduce new functionalities. For instance, acetylation is often the first step in a sequence of electrophilic aromatic substitutions to control the regioselectivity and reduce the activating effect of the amino group. researchgate.net

Table: Representative Acylation and Sulfonylation Reactions

Reaction Reagent Product Type
Acylation Acetic Anhydride ((CH₃CO)₂O) N-(5-bromo-2-chloro-4-iodophenyl)acetamide
Acylation Benzoyl Chloride (C₆H₅COCl) N-(5-bromo-2-chloro-4-iodophenyl)benzamide
Sulfonylation p-Toluenesulfonyl Chloride (TsCl) N-(5-bromo-2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide

Direct N-alkylation or N-arylation of the amino group can be achieved, though these processes can be more challenging than acylation. Alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated derivatives.

N-arylation of the amino group can be accomplished using cross-coupling methodologies, such as the Buchwald-Hartwig amination, where this compound itself would act as the amine coupling partner with a different aryl halide. This approach allows for the synthesis of diarylamines.

The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HCl) at low temperatures (0–5 °C). sciencemadness.orgacs.org The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles, making it a powerful synthetic intermediate.

This two-step sequence (diazotization followed by substitution) allows for the introduction of a broad range of functional groups in place of the original amino group. For example, in a study on the closely related isomer 2-chloro-4-iodo-6-bromo-aniline, diazotization in the presence of ethanol led to the corresponding deaminated 1-bromo-3-chloro-5-iodobenzene in high yield. sciencemadness.org Another report describes the reductive deamination of 4-bromo-2-chloro-6-iodoaniline using isoamyl nitrite. acs.org

Table: Common Diazonium Salt Transformations (Sandmeyer and Related Reactions)

Reagent Product Reaction Name
CuCl/HCl 1-Bromo-2,4-dichloro-5-iodobenzene Sandmeyer Reaction
CuBr/HBr 1,5-Dibromo-2-chloro-4-iodobenzene Sandmeyer Reaction
CuCN/KCN 5-Bromo-2-chloro-4-iodobenzonitrile Sandmeyer Reaction
KI 1-Bromo-2-chloro-4,5-diiodobenzene -
H₂O, Δ 5-Bromo-2-chloro-4-iodophenol -
HBF₄, Δ 1-Bromo-5-chloro-2-fluoro-4-iodobenzene Schiemann Reaction

Chemo- and Regioselectivity Considerations in Multi-Halogenated Aromatic Systems

The synthetic utility of polyhalogenated aromatic compounds like this compound is critically dependent on the ability to achieve chemo- and regioselective transformations. The distinct electronic nature and bond strengths of the C–I, C–Br, and C–Cl bonds are the primary determinants of this selectivity, particularly in metal-catalyzed cross-coupling reactions.

As previously mentioned, the reactivity order in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings is C–I > C–Br > C–Cl. wikipedia.org This differential reactivity allows for a stepwise functionalization strategy. For example, a Suzuki coupling could be performed selectively at the C–I bond, leaving the C–Br and C–Cl bonds available for subsequent, different coupling reactions under more forcing conditions.

The position of the substituents also plays a role. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. However, the ring is already fully substituted, making further electrophilic substitution unlikely. The primary regiochemical considerations, therefore, relate to the selective reaction of one halogen over the others. In a reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, substitution occurred preferentially at the C4-chloro position, demonstrating how electronic effects within a heterocyclic system can direct regioselectivity. researchgate.net While this is a different ring system, it highlights the principle that regiochemical outcomes depend on the specific substrate and reaction conditions.

Table: Predicted Selectivity in Key Reactions

Reaction Type Most Reactive Site Rationale
Palladium-Catalyzed Cross-Coupling C4-Iodo Weaker C-I bond energy facilitates faster oxidative addition.
Nucleophilic Aromatic Substitution (SₙAr) Unlikely under standard conditions The ring is not sufficiently activated by strong electron-withdrawing groups.

Advanced Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

For 5-Bromo-2-chloro-4-iodoaniline, the ¹H NMR spectrum is expected to be relatively simple in the aromatic region, showing signals for the two protons on the benzene ring. Protons attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The protons at position 3 (between the chloro and iodo groups) and position 6 (between the bromo and amino groups) are in distinct chemical environments and would therefore produce separate signals. As these protons are not adjacent to any other protons on the ring, they are expected to appear as singlets. The two protons of the amine (-NH₂) group would typically appear as a single, often broad, singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this molecule, six distinct signals are expected for the six carbons of the aromatic ring, as they are all in unique chemical environments due to the substitution pattern. Aromatic carbons typically resonate between 120 and 150 ppm. libretexts.org The chemical shift of each carbon is influenced by the attached substituent. Carbons bonded directly to electronegative halogen atoms (ipso-carbons) experience significant shifts. The carbon attached to the amino group (C-1) is also shifted significantly. Predicting the exact chemical shifts requires empirical calculations or comparison with similar known compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C-1 (-NH₂)-~145
C-2 (-Cl)-~120
C-3 (-H)~7.5 (singlet)~135
C-4 (-I)-~90
C-5 (-Br)-~115
C-6 (-H)~7.8 (singlet)~130
-NH₂Variable (broad singlet)-

Note: The values presented are hypothetical predictions based on established principles of NMR spectroscopy and may differ from experimental values.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms, which is crucial for unambiguously assigning the signals observed in 1D spectra and confirming the substitution pattern.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, no cross-peaks would be expected between the two aromatic protons (H-3 and H-6) because they are separated by four bonds and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would be used to definitively assign which proton signal corresponds to which carbon signal. It would show a correlation cross-peak between the ¹H signal for H-3 and the ¹³C signal for C-3, and another between the ¹H signal for H-6 and the ¹³C signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most informative 2D NMR experiments for highly substituted aromatic systems, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com These long-range correlations are instrumental in piecing together the molecular structure. For instance, the proton at C-6 (H-6) would be expected to show correlations to the carbons at C-1, C-2, C-4, and C-5, thereby confirming the positions of the substituents relative to H-6.

Interactive Table 2: Expected Key HMBC Correlations for this compound

ProtonCorrelating Carbons (via 2 or 3 bonds)
H-3C-1, C-2, C-4, C-5
H-6C-1, C-2, C-4, C-5
-NH₂C-1, C-2, C-6

Note: These are predicted correlations based on the known range of HMBC experiments.

Direct NMR observation of halogen nuclei like chlorine (³⁵Cl, ³⁷Cl), bromine (⁷⁹Br, ⁸¹Br), and iodine (¹²⁷I) is challenging for molecules in solution. researchgate.netnih.gov This is because these isotopes possess a nuclear spin greater than ½, resulting in a nuclear quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient causes very rapid nuclear relaxation, leading to extremely broad signals that are often undetectable by standard solution-state NMR. researchgate.net

Solid-state NMR (SSNMR) spectroscopy is the more viable technique for studying these quadrupolar halogens. nih.gov In a solid sample, the molecular motion is restricted, allowing for the measurement of parameters such as the chemical shift anisotropy and the quadrupolar coupling constant. These parameters are highly sensitive to the electronic environment around the halogen nucleus, providing valuable structural information. However, such analyses require specialized equipment and are not as routinely performed as ¹H and ¹³C NMR. To date, specific halogen NMR data for this compound is not available in published literature.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound, with the chemical formula C₆H₄BrClIN, HRMS would be used to confirm its exact mass.

The presence of bromine and chlorine, both of which have two abundant stable isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio, and ³⁵Cl/³⁷Cl in a ~3:1 ratio), creates a highly characteristic isotopic pattern for the molecular ion peak. miamioh.edu This pattern serves as a definitive signature for the presence and number of bromine and chlorine atoms in the molecule. The molecular ion region would exhibit a cluster of peaks corresponding to the different combinations of these isotopes.

Interactive Table 3: Calculated Exact Masses and Expected Isotopic Pattern for the Molecular Ion of this compound (C₆H₄BrClIN)

Isotopic CompositionCalculated Exact Mass (Da)Expected Relative Abundance (%)Peak Designation
¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁴N¹²⁷I326.8262100.0M
¹²C₆¹H₄⁸¹Br³⁵Cl¹⁴N¹²⁷I or ¹²C₆¹H₄⁷⁹Br³⁷Cl¹⁴N¹²⁷I328.8241129.5M+2
¹²C₆¹H₄⁸¹Br³⁷Cl¹⁴N¹²⁷I330.821232.1M+4

Note: Abundances are calculated based on the natural isotopic abundances of Br and Cl.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, the fragmentation would be dictated by the relative strengths of the chemical bonds. The carbon-iodine bond is the weakest of the carbon-halogen bonds present, followed by the C-Br and then the C-Cl bond. Therefore, a prominent fragmentation pathway would likely involve the initial loss of an iodine radical (I•) from the molecular ion. Other expected fragmentations include:

Loss of a bromine radical (Br•).

Loss of a chlorine radical (Cl•).

Sequential loss of multiple halogen atoms.

Elimination of HCN, a characteristic fragmentation for aniline (B41778) derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these spectroscopic methods ideal for functional group identification and structural elucidation. For this compound, the spectra would be complex due to the presence of multiple substituents on the aniline ring.

The primary vibrational modes of interest would include the N-H stretching of the amine group, C-N stretching, C-C stretching within the aromatic ring, and the C-H bending modes. The presence and position of the halogen substituents (Bromo, Chloro, and Iodo) would also influence the vibrational spectra, particularly in the lower frequency "fingerprint" region.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Amine (-NH₂)Symmetric & Asymmetric Stretching3300 - 3500Two distinct bands are expected.
Amine (-NH₂)Scissoring1590 - 1650This mode is sensitive to hydrogen bonding.
Aromatic RingC-C Stretching1400 - 1600Multiple bands are characteristic of the aromatic skeleton.
Aromatic RingC-H Bending (out-of-plane)700 - 900The pattern of these bands can indicate the substitution pattern on the ring.
C-NStretching1250 - 1360
C-ClStretching600 - 800
C-BrStretching500 - 600
C-IStretching~500This can overlap with the C-Br stretching region.

Note: These are generalized ranges and the exact peak positions for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and how the molecules pack together in the solid state.

Crystal Packing and Intermolecular Interactions

The way in which molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. These interactions are crucial for understanding the physical properties of the solid material.

Halogen Bonding: Halogen atoms, particularly iodine and bromine, can act as electrophilic regions (known as a σ-hole) and participate in attractive interactions with nucleophiles, such as the nitrogen atom of the amine group or another halogen atom. The presence of multiple halogens on the aniline ring of this compound suggests that halogen bonding (e.g., I···N, Br···N, or I···Cl) could be a significant structure-directing force. Studies on similar dihaloanilines have shown the presence of Cl···I contacts. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking. These interactions can be either face-to-face or offset. In halogenated anilines, highly offset π-stacking has been observed. nih.gov

Table of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-HN, Cl, Br, IFormation of chains or sheets within the crystal lattice.
Halogen BondingC-I, C-Br, C-ClN, Cl, Br, IDirectional interactions influencing molecular orientation.
π-π StackingAromatic RingAromatic RingContribution to the overall stability of the crystal structure.

Conformational Analysis in the Solid State

X-ray crystallography would reveal the preferred conformation of the this compound molecule in the solid state. Key conformational features include:

Planarity: The analysis would determine the degree of planarity of the benzene ring and the orientation of the substituents relative to the ring.

Amine Group Geometry: The geometry around the nitrogen atom of the amine group would be determined. In many aniline structures, the nitrogen atom is not perfectly coplanar with the aromatic ring, resulting in a slightly pyramidal shape. researchgate.net

Torsional Angles: The torsional angles defining the orientation of the amine group and the halogen atoms with respect to the aromatic ring would be precisely measured.

The solid-state conformation is a result of the balance between intramolecular steric effects (repulsions between bulky adjacent substituents) and the optimization of intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 4 Iodoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Bromo-2-chloro-4-iodoaniline, DFT would be employed to determine its optimized geometry, electronic energy, and a host of other properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, indicates the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing halogen atoms would significantly influence the energy and distribution of the frontier orbitals. The amino group would raise the HOMO energy, while the halogens would lower the LUMO energy. The interplay of these substituents would determine the precise reactivity hotspots on the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -5.85 Highest Occupied Molecular Orbital
LUMO -1.20 Lowest Unoccupied Molecular Orbital

Note: These values are illustrative and not based on published calculations for this compound.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in supramolecular chemistry and crystal engineering.

In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the EPS map would likely show a negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a potential hydrogen bond acceptor. The hydrogen atoms of the amino group would exhibit a positive potential, enabling them to act as hydrogen bond donors. The halogen atoms, particularly iodine and bromine, could also exhibit regions of positive potential on their outer surfaces (the σ-hole), making them potential halogen bond donors.

A detailed analysis of the charge distribution within this compound would provide quantitative insights into the electronic effects of the substituents. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps in understanding the inductive and resonance effects at play.

Bond Critical Point (BCP) analysis, derived from the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous way to characterize the nature of chemical bonds. The properties of the electron density at the BCP, such as the electron density itself (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and non-covalent interactions. For this compound, BCP analysis could be used to characterize the C-N, C-Br, C-Cl, and C-I bonds, as well as any potential intramolecular interactions.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (a.u.)
N -0.45
C (attached to N) +0.15
C (attached to Br) +0.05
C (attached to Cl) +0.10
C (attached to I) +0.02
Br -0.08
Cl -0.12

Note: These values are illustrative and not based on published calculations for this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are instrumental in exploring the dynamics of chemical reactions. For this compound, these calculations could be used to elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution or cross-coupling reactions.

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. For a reaction involving this compound, such as nitration or another electrophilic substitution, calculations would reveal the preferred position of attack (ortho, meta, or para to the substituents) by comparing the energy barriers for the different pathways.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into the quantum chemical calculations.

The solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. The choice of solvent can also influence the regioselectivity of a reaction. For reactions involving this compound, studying the solvent effects would be crucial for understanding and predicting its behavior in a realistic chemical environment.

Lack of Specific Research Data Precludes Article Generation on this compound

Following a thorough review of scientific literature and chemical databases, it has been determined that there is a significant absence of specific research data concerning the computational and theoretical investigations of This compound . Specifically, no dedicated studies on "Molecular Dynamics (MD) Simulations for Conformational Space Exploration" or "Structure-Property Relationship Predictions through Computational Modeling" for this particular compound could be identified.

The user's request for a detailed article with specific subsections, data tables, and in-depth research findings cannot be fulfilled due to the lack of available scientific information on this exact molecule. While computational studies, including MD simulations and structure-property relationship analyses, are common for many organic molecules, including other halogenated anilines, the scientific community has not published research focusing on this compound in these areas.

Generating an article as requested would require fabricating data, which is not feasible. Therefore, in the interest of providing scientifically accurate and verifiable information, the requested article cannot be created.

Applications of 5 Bromo 2 Chloro 4 Iodoaniline As a Building Block in Complex Chemical Synthesis

Precursor in Pharmaceutical Chemistry and Drug Discovery

The utility of 5-Bromo-2-chloro-4-iodoaniline in medicinal chemistry is significant, primarily owing to its role as a scaffold for creating structurally diverse molecules. Halogenated aromatic compounds are crucial intermediates in the synthesis of bioactive substances. researchgate.net The distinct reactivity of the iodo, bromo, and chloro substituents allows for a programmed approach to molecular assembly through various coupling reactions. aromsyn.com

Synthesis of Drug-Like Molecules with Polyhalogenated Aromatic Scaffolds

The core structure of this compound is a polyhalogenated aromatic scaffold, a privileged motif in modern drug discovery. The presence of multiple halogen atoms offers chemists a powerful toolkit for molecular elaboration. The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This reactivity differential allows for selective, stepwise introduction of different molecular fragments onto the aniline (B41778) ring.

For instance, a synthetic strategy could involve an initial Sonogashira coupling at the highly reactive iodine position (C4), followed by a Suzuki coupling at the bromine position (C5), and potentially a nucleophilic aromatic substitution or further coupling at the less reactive chlorine position (C2). This stepwise functionalization enables the construction of complex, three-dimensionally diverse molecules that are desirable in drug candidates. A patent for the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an important intermediate for the antidiabetic drug dapagliflozin, highlights the use of a related bromo-chloro-substituted aromatic as the starting material for a multi-step synthesis involving Friedel-Crafts and reduction reactions. google.com

Differential Reactivity of Halogen Substituents for Cross-Coupling Reactions
Halogen PositionRelative ReactivityCommon Coupling ReactionsPotential Introduced Moiety
C4-IodoHighSuzuki, Sonogashira, Heck, Buchwald-HartwigAryl, Alkynyl, Alkenyl, Amino groups
C5-BromoMediumSuzuki, Sonogashira, HeckAryl, Alkynyl, Alkenyl groups
C2-ChloroLowSuzuki (with specialized catalysts), Buchwald-HartwigAryl, Amino groups

Derivatization for Bioactive Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting material for generating such libraries. Its multiple reactive handles allow for extensive derivatization, leading to a wide array of analogues from a single, common intermediate. aromsyn.com The amino group (–NH2) itself provides another key site for modification, such as acylation, alkylation, or sulfonylation, to further increase molecular diversity.

Research on the synthesis of bromo aniline derivatives for in-silico studies against cancer targets demonstrates this principle. aromsyn.com Although not using this specific isomer, the study highlights a general workflow where aniline derivatives are synthesized and evaluated for biological activity, a process readily applicable to this compound. The goal is to generate a collection of related but structurally distinct molecules, which can then be screened to identify initial hits with desired biological activity. Commercial suppliers explicitly market such compounds as building blocks for compound libraries aimed at supporting drug discovery efforts.

Intermediate in Agrochemical Development

The structural motifs found in successful pharmaceuticals often overlap with those used in modern agrochemicals. Halogenated aromatic compounds are integral to the design of many pesticides, and aniline derivatives, in particular, serve as precursors to a wide range of active ingredients.

Formation of Herbicides, Insecticides, or Fungicides

While specific examples detailing the synthesis of a commercial pesticide starting directly from this compound are not prevalent in publicly available literature, its potential as a precursor is clear based on established agrochemical synthesis. For example, the synthesis of novel benzoylphenylureas, a class of insect growth regulators, involves fluorinated aniline rings. nih.gov This demonstrates that halogenated anilines are key components in this field. The introduction of specific halogen patterns is known to significantly influence the insecticidal activity of the final compounds. nih.gov

Similarly, the development of advanced diamide (B1670390) insecticides, such as chlorantraniliprole, involves the coupling of substituted anilines with other molecular fragments. mdpi.com The synthesis of novel diamide compounds with fungicidal and insecticidal properties has been shown to utilize polyfluoro-substituted phenyl groups derived from corresponding anilines. nih.gov Given these precedents, this compound represents a potential starting point for new agrochemicals, where the three halogen atoms could be used to fine-tune biological activity, metabolic stability, and environmental persistence.

Role in Material Science and Polymer Chemistry

The application of halogenated anilines extends beyond life sciences into the realm of material science, where they can be used as monomers for creating functional polymers with unique properties. aromsyn.com

Monomer for Functional Polymers

Anilines are the foundational monomers for polyaniline (PANI), one of the most studied conducting polymers. nih.gov The properties of polyaniline can be significantly modified by introducing substituents onto the aniline ring. The chemical copolymerization of aniline with halogen-substituted anilines, such as 2-chloroaniline (B154045) and 2-iodoaniline, has been studied. capes.gov.br Research shows that incorporating halogenated anilines into the polymer backbone affects properties like electrical conductivity and the degree of protonation. capes.gov.br

Halogenated polymers, in general, are valued for properties such as high thermal stability, chemical inertness, and flame retardancy. The bromine and chlorine atoms in the this compound monomer could confer enhanced flame-retardant properties to a resulting polymer. While direct polymerization of this compound is not extensively documented, the synthesis of copolymers from halogen ring-substituted acrylates and styrene (B11656) to create functional polymers is a known strategy, indicating the viability of using such halogenated monomers. chemrxiv.org The presence of multiple reactive sites on this monomer could also allow for post-polymerization modification, enabling the creation of advanced materials for applications in electronics, sensors, or as specialized coatings.

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of this compound make it a promising candidate as a precursor for the synthesis of advanced organic materials. The combination of electron-donating (amino) and electron-withdrawing (halogens) groups on the aromatic ring can be exploited to tune the optical and electronic properties of resulting materials.

Halogenated aromatic compounds are known to be important intermediates in the synthesis of bioactive substances and functional materials. The strategic placement of different halogens on the aniline core of this compound allows for sequential and selective cross-coupling reactions. This stepwise functionalization is a key strategy in the bottom-up synthesis of complex organic semiconductors, conducting polymers, and materials for organic light-emitting diodes (OLEDs). For instance, the iodine atom can be selectively targeted for Suzuki or Sonogashira coupling reactions under milder conditions compared to the bromine and chlorine atoms. This differential reactivity is crucial for constructing well-defined conjugated systems.

Aromatic amines are also foundational components of various functional polymers, including polyanilines, which are known for their electrical conductivity. nih.gov The presence of halogens on the aniline monomer unit can influence the polymerization process and the properties of the resulting polymer, such as solubility, processability, and electronic bandgap. Research into the polymerization of new aniline derivatives has shown that substituents on the monomer can significantly alter the morphology and electrical properties of the polymers. rsc.org Although direct polymerization of this compound has not been reported, it is conceivable that it could be used to create novel polyaniline derivatives with tailored properties.

Table 1: Potential Influence of Halogen Substitution on Polymer Properties

PropertyPotential Influence of this compound as a Monomer
Solubility The halogen atoms may increase solubility in organic solvents, aiding in material processing.
Bandgap Tuning The electronic effects of the halogens can be used to tune the HOMO/LUMO energy levels of the resulting polymer, affecting its optical and electronic properties.
Morphology The specific substitution pattern could direct the self-assembly and solid-state packing of polymer chains, influencing charge transport.
Thermal Stability Carbon-halogen bonds can impact the thermal stability of the polymer.

Synthesis of Ligands for Catalysis

Substituted anilines are pivotal in the design of ligands for transition metal catalysis. The development of new ligands is crucial for advancing chemical synthesis by enabling more efficient and selective reactions. The amino group of this compound can serve as a coordination site or as a handle for further elaboration into more complex ligand structures.

Recent advancements in catalysis have demonstrated the efficacy of aniline derivatives in ligand design. For example, palladium complexes with aniline-derived ligands have been shown to be highly active precatalysts for cross-coupling reactions. organic-chemistry.org The electronic properties of the aniline can be fine-tuned by the substituents on the aromatic ring, which in turn influences the catalytic activity of the metal center. The electron-withdrawing nature of the halogens in this compound could modulate the electron density at a coordinated metal center, potentially enhancing catalytic performance in specific reactions.

Furthermore, the halogen atoms themselves can be utilized to construct multidentate ligands. Through sequential cross-coupling reactions, chelating groups can be introduced at the positions of the halogens, leading to the formation of novel ligand scaffolds. The development of a pyridone-based ligand was found to be crucial for the success of a challenging palladium-catalyzed meta-C–H chlorination of anilines, highlighting the importance of ligand design. nih.gov While direct use of this compound for this purpose is not documented, its structure offers a template for creating new ligands with potentially unique catalytic properties.

Table 2: Potential Ligand Types Derived from this compound

Ligand TypeSynthetic StrategyPotential Application
Monodentate N-ligand Direct coordination of the amino group to a metal center.General transition metal catalysis.
Bidentate N,X-ligands Functionalization at one of the halogen positions (e.g., via Suzuki coupling) to introduce a second coordinating atom.Asymmetric catalysis, cross-coupling reactions.
Tridentate or Tetradentate Ligands Stepwise functionalization at multiple halogen sites to build a chelating framework.Catalysis requiring specific coordination geometries.

Development of Organic Dyes and Pigments

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic dyes and pigments, most notably azo dyes. researchgate.net The synthesis of these colorants typically involves the diazotization of the primary aromatic amine followed by coupling with an electron-rich coupling component.

The color and properties of azo dyes are highly dependent on the electronic nature of the substituents on the aromatic rings. The presence of both electron-donating (amino) and electron-withdrawing (halogens) groups in this compound suggests that it could be a valuable intermediate for producing dyes with specific desired colors and properties. The halogens can influence the absorption wavelength (color) of the dye and can also enhance properties such as lightfastness and thermal stability.

While there is no specific literature on dyes synthesized from this compound, the general principles of dye chemistry suggest its potential. For example, 4-bromoaniline (B143363) is used in the production of azo dyes and dihydroquinazolines. nih.gov The additional chloro and iodo substituents in the target molecule would be expected to further modify the properties of the resulting dyes.

Table 3: Predicted Properties of Azo Dyes Derived from this compound

PropertyPredicted Influence of the 5-Bromo-2-chloro-4-iodoanilino Moiety
Color (λmax) The combination of halogens would likely lead to a bathochromic shift (deeper color) compared to simpler aniline-based dyes.
Lightfastness Halogen atoms often improve the stability of dyes to UV light, potentially increasing lightfastness.
Solubility The overall substitution pattern would affect the solubility of the dye in various media.
Affinity for Fibers The molecular structure would influence the dye's ability to bind to different types of fibers (e.g., cotton, polyester).

Design and Synthesis of Photoactive Compounds

Photoactive compounds, which respond to light in a specific manner, are at the heart of technologies such as photodynamic therapy, photo-organocatalysis, and molecular switches. Substituted anilines are frequently incorporated into the structure of these molecules to tune their photophysical properties. nih.gov

The synthesis of photoactive compounds often involves the construction of donor-acceptor systems, where an electron-rich part of the molecule is connected to an electron-poor part. The amino group of this compound can act as an electron donor, while the halogenated ring can be considered as a modified acceptor unit. The distinct electronic effects of the bromo, chloro, and iodo substituents could be exploited to fine-tune the energy levels of the frontier molecular orbitals, thereby controlling the absorption and emission properties of the photoactive compound.

For instance, quinoline-based photo-removable protecting groups have been developed for the controlled release of bioactive molecules. researchgate.net The substitution pattern on the quinoline (B57606) ring, including halogen atoms, has a significant impact on the photolysis efficiency. Although not a quinoline itself, this compound could serve as a starting material for the synthesis of novel photoactive systems where the halogen atoms play a crucial role in modulating the excited-state reactivity. Aromatic amines are also key structural motifs in fluorescent dyes and organic functional materials. uva.nl

Table 4: Potential Roles of this compound in Photoactive Compounds

Application AreaPotential Role of the Compound
Photosensitizers The heavy atoms (bromine and iodine) could promote intersystem crossing, potentially leading to efficient generation of singlet oxygen for applications in photodynamic therapy.
Photo-organocatalysts The electronic properties of the aniline moiety could be used to modulate the redox potential of a photocatalyst.
Fluorescent Probes The aniline could be incorporated into a larger fluorophore structure, with the halogens providing sites for further functionalization or for tuning the emission wavelength.
Molecular Switches The compound could be a precursor for synthesizing molecules that undergo reversible photo-induced structural changes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Polyhalogenated Anilines

The traditional synthesis of polyhalogenated anilines often involves multi-step sequences that may rely on harsh reagents, stoichiometric amounts of halogenating agents, and protection-deprotection strategies, leading to significant waste and high costs. chemicalbook.comchegg.com A primary future objective is the development of more sustainable and efficient synthetic routes. Research is increasingly focused on catalytic methods that minimize waste and improve atom economy.

Future synthetic strategies are expected to prioritize:

Catalytic Halogenation: Moving away from stoichiometric halogen sources to catalytic systems, such as those using N-halosuccinimides with an aniline (B41778) catalyst, can offer high selectivity with reduced environmental impact. nih.gov

C-H Activation: Direct, late-stage halogenation of aniline derivatives via C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Enzymatic Halogenation: Biocatalysis, using enzymes like halogenases, represents an environmentally benign approach to introduce halogens with high regio- and stereoselectivity under mild conditions. nih.gov

Optimized Reagent Use: Developing methods that use less toxic and more readily available halogen sources, such as using hydrobromic acid with a peroxide catalyst for bromination, is a key area of interest. google.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Polyhalogenated Anilines

Feature Traditional Synthesis Future Sustainable Synthesis
Reagents Often stoichiometric, potentially toxic (e.g., elemental bromine) Catalytic, less hazardous (e.g., N-halosuccinimides, enzymatic)
Efficiency Multi-step, lower overall yield, high E-factor (waste) Fewer steps (e.g., C-H activation), higher atom economy, lower E-factor
Selectivity Often requires protecting groups to direct halogenation High selectivity achieved through catalyst or enzyme control
Conditions Often harsh (e.g., strong acids, high temperatures) Mild reaction conditions (e.g., lower temperatures, neutral pH)

Exploration of Untapped Reactivity Profiles and Selective Transformations of Halogen Atoms

The most significant potential of 5-Bromo-2-chloro-4-iodoaniline lies in the differential reactivity of its three carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl. This hierarchy allows for the sequential and site-selective functionalization of the aromatic ring, making the compound a powerful scaffold for building molecular diversity.

Future research will focus on precisely controlling this selectivity:

Sequential Cross-Coupling: Developing robust, one-pot protocols for sequential cross-coupling reactions (e.g., Sonogashira coupling at the iodine, followed by Suzuki coupling at the bromine, and finally Buchwald-Hartwig amination at the chlorine) would be a highly efficient way to build complex molecules from a single starting material. youtube.comyoutube.com

Ligand-Controlled Selectivity: The design of specialized ligands for palladium or other metal catalysts can invert or enhance the natural reactivity order, enabling functionalization at the less reactive C-Cl or C-Br positions while leaving the C-I bond intact. nih.govnsf.gov This provides an orthogonal strategy for creating previously inaccessible structures.

Photocatalysis and Radical Reactions: Exploring novel reactivity through visible-light photocatalysis could open up new pathways for functionalizing the C-X bonds via radical mechanisms, which may exhibit different selectivity profiles compared to traditional cross-coupling.

Table 2: Reactivity Profile and Potential Selective Transformations of this compound

Position / Halogen Relative Reactivity (Cross-Coupling) Potential Selective Reactions
C4-Iodo Highest Sonogashira, Suzuki, Heck, Stille, Negishi Coupling
C5-Bromo Intermediate Suzuki, Buchwald-Hartwig Amination (under more forcing conditions)
C2-Chloro Lowest Buchwald-Hartwig, Amination, C-H Activation (requires specific catalysts/ligands)

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. youtube.com For polyhalogenated compounds, where reactions can be highly exothermic or involve hazardous reagents, flow chemistry provides superior temperature and mixing control, minimizing the risk of runaway reactions.

Emerging research avenues in this area include:

End-to-End Synthesis: Designing a fully continuous, multi-step flow process for the synthesis and subsequent functionalization of this compound. This would involve integrating reaction, separation, and purification steps into a single, automated platform.

Packed-Bed Reactors: Utilizing packed-bed reactors containing immobilized catalysts or reagents can simplify downstream processing and allow for catalyst recycling, further enhancing the sustainability of the process.

Automated Optimization: Combining flow reactors with automated sampling and analysis allows for high-throughput reaction optimization using machine learning algorithms, rapidly identifying the ideal conditions for yield and selectivity.

Table 3: Advantages of Flow Chemistry for the Synthesis of Polyhalogenated Anilines

Parameter Batch Processing Continuous Flow Processing
Safety Poor heat transfer, risk of thermal runaway Excellent heat transfer, small reaction volume, enhanced safety
Scalability Difficult and often requires re-optimization Straightforward scaling by running the system for longer
Control Limited control over mixing and temperature gradients Precise control over reaction time, temperature, and stoichiometry
Reproducibility Can vary between batches Highly consistent and reproducible results
Automation Difficult to fully automate Readily integrated with automated control and optimization systems

Advanced Applications in Medicinal Chemistry and Functional Material Design

Halogen atoms are crucial components in many pharmaceuticals and functional materials due to their ability to modulate properties like lipophilicity, metabolic stability, and electronic character. The unique tri-halogenated pattern of this compound makes it an attractive starting point for creating novel molecular entities.

Medicinal Chemistry: Polyhalogenated aromatic compounds are privileged scaffolds in drug discovery. nsf.govnih.gov The ability to selectively functionalize each halogen allows for the creation of diverse libraries of compounds for screening against various biological targets. For instance, related iodoaniline structures have been used as intermediates in the synthesis of potential anticancer agents, highlighting a promising path for derivatives of this compound. chemicalbook.comacs.org

Functional Materials: Halogenated anilines can be used as monomers for the synthesis of conductive polymers. The specific nature and position of the halogens can fine-tune the electronic properties, solubility, and processability of the resulting materials. capes.gov.br Copolymers of aniline and halogen-substituted anilines have been explored for applications in electronics and sensors. capes.gov.br

Synergistic Approaches Combining Experimental and Computational Studies for Enhanced Prediction and Discovery

The complexity of polyhalogenated systems makes a purely experimental approach time-consuming and resource-intensive. The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating discovery.

Future research will increasingly leverage this synergy:

Predictive Reactivity: Using Density Functional Theory (DFT) and other computational methods to predict the site-selectivity of various cross-coupling reactions under different catalytic conditions. This can guide experimental design and reduce the number of screening experiments needed.

Virtual Screening: Computationally designing libraries of virtual compounds based on the this compound scaffold and docking them against biological targets (e.g., protein binding pockets) to identify promising candidates for synthesis. acs.org

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) for predicted products can aid in their characterization and confirmation once they are synthesized experimentally. nih.gov This integrated approach, where computation predicts and guides and experiment validates and refines, will be essential for unlocking the full potential of complex building blocks like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.